molecular formula C15H11ClN4O3S B12339716 Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-

Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-

Cat. No.: B12339716
M. Wt: 362.8 g/mol
InChI Key: FYKLQYJJBZYDIN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Sulfonylation: The tetrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl group.

    Coupling with Chlorophenyl Ethanone: The final step involves coupling the sulfonylated tetrazole with 3-chlorophenyl ethanone under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group and tetrazole moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone: Shares the tetrazole and ethanone moieties but lacks the sulfonyl group.

    S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: Contains the tetrazole ring but differs in the presence of dithiocarbonate groups.

    Di(1H-tetrazol-5-yl)methanone oxime: Features the tetrazole ring but has different functional groups attached.

Uniqueness

Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the tetrazole ring allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11ClN4O3S

Molecular Weight

362.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfonylethanone

InChI

InChI=1S/C15H11ClN4O3S/c16-12-6-4-5-11(9-12)14(21)10-24(22,23)15-17-18-19-20(15)13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

FYKLQYJJBZYDIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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